
N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOG is a hypoxia-mimetic agent, meaning that it can induce cellular responses similar to those observed under low-oxygen conditions. This property of DMOG has made it a valuable tool for studying the effects of hypoxia on cellular processes and for developing new therapeutic strategies for hypoxia-related diseases.
Mécanisme D'action
N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide exerts its effects by inhibiting the activity of prolyl hydroxylase enzymes, which are involved in the regulation of hypoxia-inducible factor (HIF) proteins. HIF proteins play a crucial role in the cellular response to low-oxygen conditions by regulating the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting prolyl hydroxylase enzymes, N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide stabilizes HIF proteins, leading to the activation of HIF-dependent pathways.
Biochemical and Physiological Effects:
N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects on cells and tissues. These effects include the induction of angiogenesis, the inhibition of cell proliferation, the promotion of apoptosis, and the modulation of glucose metabolism. N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide has also been shown to protect against ischemia-reperfusion injury and to promote neurogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide in lab experiments is its ability to mimic hypoxia without the need for low-oxygen conditions. This allows researchers to study the effects of hypoxia on cellular processes in a controlled environment. N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide is its potential toxicity at high concentrations. N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide has been shown to induce oxidative stress and DNA damage at high concentrations, which may limit its use in certain experiments. Additionally, N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide may have off-target effects on other cellular pathways, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide in scientific research. One area of interest is the development of new therapeutic strategies for hypoxia-related diseases such as cancer and cardiovascular disease. N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide may be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
Another area of interest is the study of the molecular mechanisms underlying the effects of N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide on cellular processes. This may involve the identification of new targets of N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide and the characterization of the downstream effects of N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide on cellular pathways.
In conclusion, N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide is a valuable tool for studying the effects of hypoxia on cellular processes and for developing new therapeutic strategies for hypoxia-related diseases. Its ability to mimic hypoxia without the need for low-oxygen conditions has made it a popular choice for researchers in various fields. However, its potential toxicity and off-target effects should be taken into consideration when designing experiments.
Méthodes De Synthèse
N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The most commonly used method involves the reaction of 3,5-dimethyl-4-(bromomethyl)-1,2-oxazole with N-methyl-3-(prop-2-enoylamino)propanamide in the presence of a base such as potassium carbonate. The resulting product is then purified through various techniques such as column chromatography to obtain pure N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide.
Applications De Recherche Scientifique
N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular disease, and neurodegenerative diseases. In cancer research, N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In cardiovascular disease, N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide has been shown to protect against ischemia-reperfusion injury and to promote angiogenesis, the formation of new blood vessels. In neurodegenerative diseases, N-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide has been shown to protect against neuronal damage and to promote neurogenesis, the formation of new neurons.
Propriétés
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-5-10(16)13-7-6-11(17)15(4)12-8(2)14-18-9(12)3/h5H,1,6-7H2,2-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPKNRDSJYQJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(dimethyl-1,2-oxazol-4-yl)(methyl)carbamoyl]ethyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)

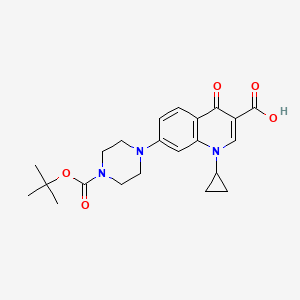


![(1R)-1-[4-(2,2-Difluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2585974.png)
![6-Phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2585975.png)
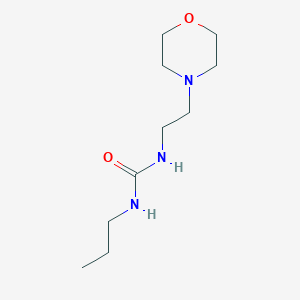
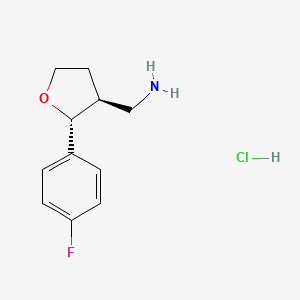
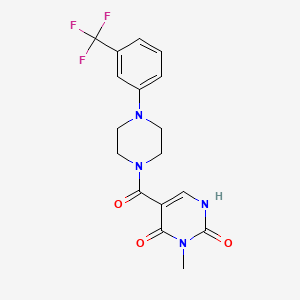
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585981.png)
![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)
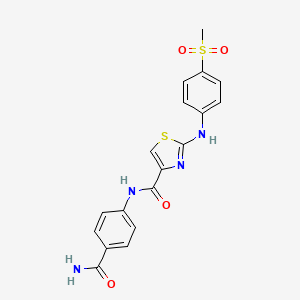
![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)